molecular formula C15H22N2O2 B7526995 3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide

3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide

Cat. No. B7526995
M. Wt: 262.35 g/mol
InChI Key: KKVSBCHHZZVNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide, also known as HPP-0001, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of piperidine derivatives, which have shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways involved in disease progression. It has been shown to inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide in lab experiments is its high potency and selectivity for its target proteins. However, one of the limitations is its low solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

Several future directions for research on 3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials. Additionally, it may be useful to explore its potential applications in other diseases, such as autoimmune disorders and metabolic diseases.
In conclusion, 3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in several research papers, which involves the use of various reagents and solvents.

Scientific Research Applications

3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Several preclinical studies have demonstrated the efficacy of 3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide in inhibiting tumor growth, reducing inflammation, and improving cognitive function.

properties

IUPAC Name

3-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11(2)13-7-3-4-8-14(13)16-15(19)17-9-5-6-12(18)10-17/h3-4,7-8,11-12,18H,5-6,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVSBCHHZZVNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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